2-N,3-N-bis(3-methylphenyl)-6-nitroquinoxaline-2,3-diamine
Overview
Description
2-N,3-N-bis(3-methylphenyl)-6-nitroquinoxaline-2,3-diamine is a complex organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of two 3-methylphenyl groups and a nitro group attached to the quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,3-N-bis(3-methylphenyl)-6-nitroquinoxaline-2,3-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Substitution with 3-Methylphenyl Groups: The final step involves the substitution of the amino groups at the 2 and 3 positions with 3-methylphenyl groups. This can be done using a suitable aryl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
2-N,3-N-bis(3-methylphenyl)-6-nitroquinoxaline-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while electrophilic substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its structural features suggest potential use as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-N,3-N-bis(3-methylphenyl)-6-nitroquinoxaline-2,3-diamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group and aromatic rings could facilitate interactions with various biomolecules, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-N,3-N-bis(phenyl)-6-nitroquinoxaline-2,3-diamine: Similar structure but without the methyl groups.
2-N,3-N-bis(3-methylphenyl)-quinoxaline-2,3-diamine: Lacks the nitro group.
6-Nitroquinoxaline-2,3-diamine: Lacks the 3-methylphenyl groups.
Uniqueness
2-N,3-N-bis(3-methylphenyl)-6-nitroquinoxaline-2,3-diamine is unique due to the combination of its nitro group and 3-methylphenyl substitutions, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-N,3-N-bis(3-methylphenyl)-6-nitroquinoxaline-2,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-14-5-3-7-16(11-14)23-21-22(24-17-8-4-6-15(2)12-17)26-20-13-18(27(28)29)9-10-19(20)25-21/h3-13H,1-2H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZYDBUZFINYIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2NC4=CC=CC(=C4)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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